molecular formula C11H10N2 B1294981 1H-Indole-3-propiononitrile CAS No. 4414-76-0

1H-Indole-3-propiononitrile

Cat. No. B1294981
CAS RN: 4414-76-0
M. Wt: 170.21 g/mol
InChI Key: QZBSQJAILQLCJF-UHFFFAOYSA-N
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Description

1H-Indole-3-propiononitrile, also known as indole-3-propiononitrile or I3PN , is an organic compound with the chemical formula C11H10N2 . It belongs to the class of indole derivatives and contains both an indole ring and a nitrile group. The compound is characterized by its aromatic structure and plays a significant role in various biological and synthetic contexts .


Synthesis Analysis

The synthesis of 1H-Indole-3-propiononitrile involves several methods, including cyclization reactions, condensation, and nitrile formation. One common approach is the reaction of indole-3-acetic acid (IAA) with acetyl chloride or acetic anhydride, followed by dehydration to form the nitrile group. Other synthetic routes may involve the use of different reagents and catalysts .


Molecular Structure Analysis

1H-Indole-3-propiononitrile has a planar indole ring fused with a propiononitrile side chain. The nitrogen atom in the indole ring can act as both a hydrogen bond donor and an acceptor. The nitrile group provides polarity and potential reactivity. The overall structure contributes to its biological activity and interactions with other molecules .


Chemical Reactions Analysis

1H-Indole-3-propiononitrile can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclization. These reactions can modify its functional groups, alter its biological properties, and lead to the formation of derivatives with diverse activities .


Physical And Chemical Properties Analysis

  • Boiling Point : Not well-documented, but likely above room temperature

Scientific Research Applications

Synthesis of Indole Derivatives

Indole synthesis is a critical area of research with numerous methodologies developed over the years to create various indole derivatives. A comprehensive review presents a framework for the classification of all indole syntheses, highlighting the significance of indole and its derivatives in organic chemistry and drug discovery (Taber & Tirunahari, 2011). This underscores the versatility of indole as a core structure for developing new pharmaceuticals and materials.

Biological and Pharmacological Activities

Indoles and their derivatives exhibit a wide range of biological and pharmacological activities. A mini-review on the chemistry and biology of indoles and indazoles mentions their importance in medicinal chemistry due to their antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, and antipsychotic activities (Ali et al., 2013). These activities make indole derivatives promising candidates for drug development and therapeutic applications.

Umpolung Strategies for Indole Functionalization

The concept of umpolung, or polarity inversion, has been applied to the functionalization of indoles, especially at the C2 position. This approach opens new avenues for the synthesis of indole derivatives with significant synthetic and pharmaceutical applications (Deka et al., 2020). Such methodologies are crucial for creating complex molecules with potential therapeutic uses.

Antiviral and Anticancer Applications

Recent research has highlighted the potential of indole-containing compounds as antiviral and anticancer agents. A review focused on the development of indole derivatives as antiviral agents underscores their significance in addressing viral diseases through novel mechanisms of action (Zhang et al., 2014). Similarly, indole alkaloids, synthetic dimers, and hybrids have shown promising antiproliferative effects on various cancers both in vitro and in vivo, indicating their utility as scaffolds for anticancer drug development (Song et al., 2020).

Safety And Hazards

  • Environmental Impact : Dispose of properly to prevent environmental contamination

Future Directions

Research on 1H-Indole-3-propiononitrile continues to explore its potential applications in medicine, agriculture, and materials science. Future studies may focus on its biological mechanisms, synthesis optimization, and novel derivatives with enhanced properties .

properties

IUPAC Name

3-(1H-indol-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBSQJAILQLCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196054
Record name 1H-Indole-3-propiononitrile
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1H-Indole-3-propiononitrile

CAS RN

4414-76-0
Record name 1H-Indole-3-propanenitrile
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